N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-phenoxybenzamide
Description
This compound features a pyrimidine-2,4-dione core substituted at position 2 with a 1H-pyrazol-1-yl group and at position 5 with a 2-phenoxybenzamide moiety. The pyrimidinone scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity, which enhance target binding .
Properties
Molecular Formula |
C20H15N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-phenoxybenzamide |
InChI |
InChI=1S/C20H15N5O3/c26-18(15-9-4-5-10-17(15)28-14-7-2-1-3-8-14)23-16-13-21-20(24-19(16)27)25-12-6-11-22-25/h1-13H,(H,23,26)(H,21,24,27) |
InChI Key |
KNHWVYJZKZIPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=C(NC3=O)N4C=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key distinctions:
Key Findings:
Substituent Effects on Solubility: Compounds with polar substituents (e.g., dihydroxybenzylidene in Compound 1) exhibit high melting points (>300°C) and reduced solubility in nonpolar solvents, limiting their bioavailability .
Binding Interactions: Replacement of pyrazole with pyridin-2-yl (Compound 3 in ) enhances π-π stacking but may reduce selectivity due to bulkier aromatic systems .
Synthetic Accessibility :
- Carboxylhydrazide derivatives () are synthesized via one-pot condensations, whereas benzamide derivatives (e.g., target compound) likely require additional coupling steps (e.g., carbodiimide-mediated amidation) .
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